N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a morpholine ring, and a pyrimidine ring. The presence of these functional groups suggests that the compound could have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The imidazole ring is a five-membered ring with two nitrogen atoms, the morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the morpholine ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of nitrogen in the imidazole, morpholine, and pyrimidine rings would likely make the compound a base .Scientific Research Applications
Medicinal Chemistry Applications
- Antagonistic Activity on Androgen Receptor : A study highlighted the design of imidazo[1,2-a]pyrimidine derivatives for inhibiting tumor growth in castration-resistant prostate cancer. The research focused on modifying the chemical structure to reduce metabolism mediated by aldehyde oxidase, a challenge with the initial compounds (Linton et al., 2011).
- Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties. This research underscores the potential of these derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
- Anti-hyperglycemic Evaluation : Research into carboximidamides derived from cyanamides linked with the pyrimidine moiety has shown significant reduction in serum glucose levels, indicating potential for treatment of diabetes-related conditions (Moustafa et al., 2021).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : A study on imidazoline compounds, including 1-(2-ethylamino)-2-methylimidazoline, investigated their efficiency as corrosion inhibitors in acid media. The research provides insights into the electrochemical behavior and theoretical analysis of these compounds, offering potential applications in protecting industrial materials (Cruz et al., 2004).
Antiprotozoal Agents
- Antiprotozoal Activity : Novel dicationic imidazo[1,2-a]pyridines and their derivatives were synthesized and evaluated for their antiprotozoal properties. These compounds displayed significant in vitro and in vivo activity against protozoan pathogens, highlighting their potential as therapeutic agents (Ismail et al., 2004).
Material Science
- Polyamide Synthesis : Research into polyamides derived from imidazole dicarboxylic acids and aliphatic diamines explored their solubility, thermal stability, and unique intramolecular hydrogen bonding. Such materials have potential applications in high-performance polymers (Bouck & Rasmussen, 1993).
Future Directions
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-16-2-4-20(12)5-3-17-15(22)13-10-14(19-11-18-13)21-6-8-23-9-7-21/h2,4,10-11H,3,5-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRVLRABLXILHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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